Estra-5(10),9(11)-diene-3,17-dione

Description

Contextualization of Estra-5(10),9(11)-diene-3,17-dione within Steroid Structural Classes and Synthesis

A related compound, Estra-4,9-diene-3,17-dione (B195082), is synthesized from an A-ring degradation product via a Grignard reaction, oxidation, hydrolysis, and a tandem cyclization reaction. google.com The synthesis of Estra-4,9-diene-3,17-dione has also been achieved in eight steps from 19-norandrosta-4,9-diene-3,17-dione. researchgate.net

Significance of this compound as a Versatile Synthetic Intermediate in Steroid Research

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide array of steroid derivatives. chemimpex.comnbinno.com Its reactivity allows for selective chemical transformations, making it a key building block in the development of new therapeutic agents. chemimpex.comnbinno.com

A protected form, this compound 3-ethylene ketal, is widely used in pharmaceutical development for synthesizing steroid-based drugs that target hormonal imbalances. chemimpex.comnbinno.com This intermediate is crucial in the preparation of estrogenic and androgenic hormones, anti-inflammatory agents, and some anticancer drugs. nbinno.com For instance, it is a key intermediate in the synthesis of 3-keto-desogestrel. cymitquimica.com

Furthermore, the related compound Estra-4,9-diene-3,17-dione serves as a precursor for the synthesis of potent anabolic steroids like Trenbolone (B1683226). evitachem.com It is also an important intermediate in the production of steroids with progestogenic activity, such as Mifepristone and Ulipristal Acetate (B1210297). The versatility of these diene-dione steroids underscores their importance in medicinal chemistry and the pharmaceutical industry for creating novel drugs for various therapeutic areas, including endocrinology and oncology. chemimpex.comnbinno.com

Table 1: Chemical Properties of this compound and its Ketal Derivative

| Property | This compound | This compound 3-Ethylene Ketal |

|---|---|---|

| CAS Number | 2503-06-2 echemi.com | 5571-36-8 nbinno.com |

| Molecular Formula | C18H22O2 echemi.com | C20H26O3 scbt.com |

| Molecular Weight | 270.37 g/mol simsonpharma.com | 314.42 g/mol scbt.com |

| Appearance | Neat cymitquimica.com | White to off-white powder nbinno.com |

| Solubility | Not specified | Soluble in organic solvents like methanol (B129727), ethanol, chloroform, and dichloromethane (B109758); insoluble in water nbinno.com |

| Melting Point | 104 °C echemi.com | Not specified |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Estra-4,9-diene-3,17-dione |

| 19-nortestosterone |

| δ-lactone 1 |

| Jones reagent |

| dioscin |

| ketene acetate |

| 19-norandrosta-4,9-diene-3,17-dione |

| This compound 3-ethylene ketal |

| 3-keto-desogestrel |

| Trenbolone |

| Mifepristone |

| Ulipristal Acetate |

| methanol |

| ethanol |

| chloroform |

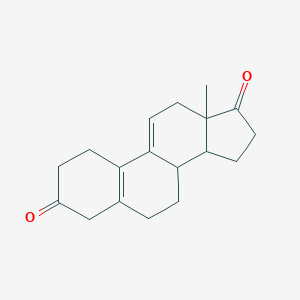

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

2503-06-2 |

|---|---|

Formule moléculaire |

C18H22O2 |

Poids moléculaire |

270.4 g/mol |

Nom IUPAC |

(8S,13S,14S)-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8,15-16H,2-7,9-10H2,1H3/t15-,16+,18+/m1/s1 |

Clé InChI |

REHQUZZHQLORLC-RYRKJORJSA-N |

SMILES |

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

SMILES isomérique |

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(=O)C4 |

SMILES canonique |

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(8S,13S,14S)-13-Methyl-1,4,6,7,8,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione |

Origine du produit |

United States |

Synthetic Methodologies for Estra 5 10 ,9 11 Diene 3,17 Dione and Its Precursors

Classical and Established Synthetic Routes to Dienedione Scaffolds

Multi-step Syntheses from δ-Lactones and Related Steroid Precursors

One established route to the estra-4,9-diene-3,17-dione (B195082) scaffold, a closely related structure, begins with a δ-lactone. This multi-step process typically involves:

Grignard Reaction: The synthesis is initiated by reacting a δ-lactone with a Grignard reagent. This organometallic reaction is fundamental for creating a new carbon-carbon bond, which is essential for building the steroid's framework.

Oxidation: The resulting intermediate alcohol is then subjected to oxidation.

Domino Cyclization: The final and crucial transformation is a domino cyclization reaction of the diketone precursor, which yields the dienedione structure. nih.gov

This sequence highlights a classical approach to steroid synthesis, relying on fundamental organic reactions to construct the complex polycyclic system.

Another documented method involves the reduction of an aromatic A-ring of an estrone (B1671321) nucleus, followed by the protection of the 9,11-double bond. Subsequent hydrolysis and rearrangement of the double bonds lead to the formation of the estra-4,9-diene system.

Steroid derivatives bearing a spiro-δ-lactone on the D-ring have also been synthesized and studied for their biological activity. nih.gov The synthesis of these compounds often involves modifications of existing steroid backbones. nih.gov

Transformations from Specific Estrane and Androstane Derivatives (e.g., 9(10)-Dehydronandrolone)

Estra-5(10),9(11)-diene-3,17-dione can be synthesized from other steroid precursors, such as 9(10)-Dehydronandrolone. molbase.comlookchem.com This derivative of nandrolone (B1676933) serves as a starting material for various synthetic transformations. lookchem.comgoogle.com For instance, a preparation method for estra-4,9-diene-3,17-dione, a related compound, has been documented starting from precursors in the technical field of pharmaceutical intermediates. lookchem.com

The synthesis of Trenbolone (B1683226), a potent anabolic steroid, relies on a four-step chemical procedure starting from estra-4,9-diene-3,17-dione. acs.orgwesleyan.edu This underscores the importance of dienedione intermediates in the synthesis of more complex and potent steroid derivatives.

Advanced and Green Chemistry Approaches in this compound Synthesis

Development of Environmentally Conscious Synthetic Strategies

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in the pharmaceutical industry. This includes the synthesis of steroid intermediates like this compound. One approach involves chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions. For example, a two-step chemoenzymatic strategy has been designed for the synthesis of Trenbolone from estra-4,9-diene-3,17-dione. acs.orgwesleyan.edu This method utilizes a P450 monooxygenase for selective hydroxylation, a process that can be challenging to achieve with traditional chemical methods. acs.orgwesleyan.edu Such approaches can lead to higher yields and reduced waste, aligning with the principles of green chemistry. acs.orgwesleyan.edu

Application of Catalytic Methodologies in Estradiene Synthesis (e.g., Grignard additions, domino cyclizations)

Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of estradiene synthesis, various catalytic reactions are employed:

Grignard Additions: The addition of Grignard reagents to ketones is a fundamental carbon-carbon bond-forming reaction. Catalytic systems, sometimes metal-free, have been developed to enhance the efficiency of these additions and minimize side reactions. nih.govorganic-chemistry.org For example, the use of aluminum triflate as a Lewis acid additive can facilitate the addition-elimination of Grignard reagents to ketones in a one-pot process. researchgate.net

Domino Cyclizations: These are powerful reactions where a single event triggers a cascade of bond-forming reactions to quickly build molecular complexity. nih.gov Transition-metal-catalyzed domino reactions are particularly effective in synthesizing complex cyclic and polycyclic structures. beilstein-journals.org

The table below summarizes some of the key reactions and reagents involved in the synthesis of this compound and related compounds.

| Reaction Type | Reagents/Catalysts | Precursor/Intermediate | Product | Reference |

| Grignard Reaction | Grignard Reagent | δ-Lactone | Intermediate Alcohol | |

| Oxidation | Jones Reagent | Intermediate Alcohol | Diketone Precursor | |

| Domino Cyclization | Acid or Base | Diketone Precursor | Estra-4,9-diene-3,17-dione | |

| Chemoenzymatic Hydroxylation | P450 Monooxygenase | Estra-4,9-diene-3,17-dione | 11α-OH-9(10)-dehydronandrolone | acs.orgwesleyan.edu |

| Ketalization | Ethylene (B1197577) Glycol, p-toluenesulfonic acid | Estra-4,9-diene-3,17-dione | 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one | evitachem.com |

Synthesis of Protected Derivatives of this compound

In multi-step steroid syntheses, it is often necessary to protect one or more functional groups to prevent them from reacting under certain conditions. For this compound, which has two ketone groups, selective protection is a key strategy.

A common protected derivative is This compound 3-ethylene ketal (also known as 3,3-(Ethylenedioxy)estra-5(10),9(11)-dien-17-one). chemimpex.comsynthinkchemicals.compharmaffiliates.com This compound is formed by protecting the ketone at the C3 position with an ethylene glycol group, forming a ketal. This protection strategy allows for selective reactions to be carried out at the C17 ketone. chemimpex.com This protected intermediate is valuable in the synthesis of various steroid-based drugs and for studying hormonal pathways. chemimpex.com

Another protected derivative is This compound Cyclic 3,17-Bis(1,2-ethanediyl acetal) . pharmaffiliates.com In this case, both ketone groups at the C3 and C17 positions are protected as ketals. pharmaffiliates.com This fully protected derivative serves as an impurity in the synthesis of Dienogest, an oral contraceptive. pharmaffiliates.com

The synthesis of these protected derivatives typically involves reacting this compound with an alcohol, such as ethylene glycol, in the presence of an acid catalyst. The choice of reaction conditions can allow for selective protection of one or both ketone groups.

Formation of the 3-Ethylene Ketal Derivative

The protection of the C3 carbonyl group as a 3-ethylene ketal is a crucial step in the synthesis of various steroid derivatives, including intermediates for pharmacologically active compounds. This protective group strategy prevents the C3 ketone from undergoing unwanted reactions while other parts of the molecule are being modified. cymitquimica.com

The formation of this compound 3-ethylene ketal, also known as 3,3-(Ethylenedioxy)estra-5(10),9(11)-dien-17-one, is a key transformation. cymitquimica.comsynthinkchemicals.com This compound serves as a vital intermediate in the synthesis of more complex steroids. For instance, it is a precursor in the preparation of certain antiprogestational and antiglucocorticoid antagonists. cymitquimica.comechemi.com The reaction typically involves treating Estra-4,9-diene-3,17-dione with ethylene glycol in the presence of an acid catalyst. epo.org

A detailed synthetic route starting from 3,3-(2,2-dimethylpropylene-1,3-dioxy)-4,5-seco-estr-9-ene-5,17-dione involves its transformation first to estra-4,9-diene-3,17-dione, which is then converted to 3,3-ethylenedioxy-estra-5(10),9(11)-diene-17-one. epo.org This intermediate can then be further reacted. For example, reaction with dimethylsulfonium iodide can yield a 17β-spiro-1',2'-oxirane derivative. This spiro-oxirane can then be opened with potassium cyanide to produce 17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene-3-ethyleneketal. epo.org Subsequent hydrolysis of the ketal group under acidic conditions, for instance with hydrochloric acid in acetone, regenerates the C3 ketone to yield compounds like 17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one. google.com

Table 1: Reaction Conditions for Ketal Hydrolysis

| Reactant | Reagents | Solvent | Temperature | Reaction Time | Product |

| 17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-dien-3-one 3-ethylene ketal | Hydrochloric acid, Triethylamine (for neutralization) | Acetone, Water | 25 °C | 2 h | 17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one |

Synthesis of the 3,17-Bis(1,2-ethanediyl acetal) Derivative

In some synthetic pathways, both the C3 and C17 carbonyl groups are protected as ketals. The resulting this compound cyclic 3,17-bis(1,2-ethanediyl acetal) is a stable intermediate that allows for selective modifications at other positions of the steroid nucleus. aquigenbio.com This bis-ketal derivative can be synthesized from estra-5(10)-ene-3,17-dione-3,17-bis-ketals. google.com

The synthesis of this bis-ketal derivative is a key step in the convergent synthesis of more complex molecules. For example, the diethylene ketal of this compound can be epoxidized using hydrogen peroxide and hexafluoroacetone (B58046) in a basic medium. nih.govmit.edu This reaction yields a mixture of 5,10-α-epoxide and 5,10-β-epoxide isomers. nih.govmit.edu These epoxides are versatile intermediates for further transformations.

Table 2: Epoxidation of Estra-5(10),9(11)-diene 3,17-diethylene ketal

| Reactant | Reagents | Solvent | Product Ratio (α:β) | Yield |

| Estra-5(10),9(11)-diene 3,17 diethylene ketal | Hydrogen peroxide, Hexafluoroacetone trihydrate, Pyridine | Dichloromethane (B109758) | ~3:1 | 76% |

This epoxidation has been reported to yield the 5,10-α-epoxy and 5,10-β-epoxy isomers in a 3:1 ratio with a 76% isolated yield. nih.gov The resulting epoxides can then undergo further reactions, such as a copper(I)-catalyzed 1,4-addition of a Grignard reagent. nih.govmit.edu

Stereoselective Control and Chiral Synthesis in Estradiene Pathways

Achieving the correct stereochemistry is paramount in the synthesis of steroids, as the biological activity is highly dependent on the three-dimensional structure of the molecule. Stereoselective control is a recurring theme in the synthetic routes leading to this compound and its derivatives.

For instance, the epoxidation of the Estra-5(10),9(11)-diene 3,17 diethylene ketal leads to a mixture of α and β epoxides. nih.govmit.edu Subsequent reactions can be designed to be stereoselective. The Cu(I)-catalyzed 1,4-addition of 4-(trimethylsilyloxy)phenyl magnesium bromide to this epoxide mixture, followed by dehydration and deketalization, provides the 11β-(4-hydroxyphenyl)-estra-4,9-diene-3,17-dione. nih.govmit.edu Notably, under these reaction conditions, the α-4-hydroxyphenyl steroid that could be generated from the β-epoxide isomerizes to the more stable 11β-product. nih.govmit.edu The stereochemistry is often established by spectroscopic methods, such as the upfield shift of the C-18 methyl group in the NMR spectrum. mit.edu

Furthermore, total synthesis routes have been developed to produce enantiomerically pure estrogens. nih.gov Asymmetric synthesis strategies, such as using a chiral sulfoxide (B87167) to direct a stereospecific reduction, have been employed to establish the desired stereogenic centers in related steroid-like structures. nih.gov These advanced methods allow for the preparation of specific stereoisomers, which is crucial for studying their biological activities.

Chemical Transformations and Derivatization of Estra 5 10 ,9 11 Diene 3,17 Dione

Functional Group Interconversions and Strategic Modifications

The reactivity of Estra-5(10),9(11)-diene-3,17-dione is centered around its ketone groups at the C-3 and C-17 positions, and the conjugated diene system spanning the A and B rings. Strategic modifications of these functional groups are essential for the synthesis of more complex steroid derivatives.

Selective Reduction Reactions of Ketone and Alkene Moieties

The selective reduction of the ketone and alkene functionalities in this compound and its derivatives is a critical step in many synthetic pathways. The choice of reducing agent and reaction conditions dictates the stereochemical outcome and the extent of reduction.

For instance, the 17-keto group can be stereoselectively reduced to a 17β-hydroxy group using sodium borohydride. arkat-usa.org This transformation is a common strategy in the synthesis of various steroidal hormones. More complex reducing agents like lithium aluminum hydride have also been employed, although they can lead to the reduction of other functional groups if not carefully controlled. cdnsciencepub.com

The reduction of the diene system can also be achieved under specific catalytic hydrogenation conditions. The choice of catalyst, such as Lindlar's catalyst, can allow for the selective reduction of the alkyne functionality in derivatives without affecting other double bonds, leading to the formation of Z-alkenes. thieme-connect.de

| Precursor | Reagent | Product | Reference |

| 11β-(4-azido-triethylene glycoloxyphenyl)estradiene-dione | Sodium Borohydride | 11β-(4-azido-triethylene glycoloxyphenyl)estradiol | arkat-usa.org |

| 9α,11α-Epoxypregn-4-ene-3,20-dione | Lithium Aluminum Hydride | Pregn-4-ene-3β,9α,20β-triol | cdnsciencepub.com |

| Internal Alkynes | Lindlar's Catalyst | Z-alkene | thieme-connect.de |

| Diphenylacetylene | Copper-Carbene Catalyst | (Z)-Stilbene | thieme-connect.de |

Reactions with Carbon Nucleophiles (e.g., Sodium Acetylide, Grignard Reagents)

The introduction of carbon-based substituents is often achieved through the reaction of the ketone groups with carbon nucleophiles. A prominent example is the reaction with sodium acetylide, which introduces an ethynyl (B1212043) group at the C-17 position. This reaction is a key step in the synthesis of 17α-ethynyl-17β-hydroxy-estra-4,9-diene-3-one, a precursor to various synthetic progestins. google.com

Grignard reagents are also widely used to introduce a variety of alkyl and aryl groups. For example, the reaction of an estra-5(10),9(11)-diene derivative with (4-((trimethylsilyl)oxy)phenyl)magnesium bromide, in the presence of a copper(I) catalyst, leads to the formation of an 11β-phenyl substituted estradiol (B170435) derivative. arkat-usa.orgnih.gov This type of reaction is crucial for creating compounds with modified biological activities. A three-step synthesis of estra-4,9-diene-3,17-dione (B195082) has been reported starting from a δ-lactone and a Grignard reagent. researchgate.net

| Precursor | Reagent | Product | Reference |

| Estra-4,9-diene-3,17-dione | Sodium Acetylide | 17α-ethynyl-17β-hydroxy-estra-4,9-diene-3-one | google.com |

| 3,3-Ethylenedioxy-5(10)-α-epoxy-estr-9-ene-17-one | (4-((trimethylsilyl)oxy)phenyl)magnesium bromide, Copper(I) iodide | 11β-(4-Hydroxy-phenyl)-estra-4,9-diene-3,17-dione | nih.gov |

| δ-lactone | Grignard reagent | Crude intermediate alcohol | researchgate.net |

Oxidative Transformations and Epoxidation Reactions

Oxidative reactions, particularly epoxidation of the double bonds, provide a route to introduce new oxygen functionalities and create reactive intermediates for further transformations. The epoxidation of estra-5(10),9(11)-diene derivatives can be achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or peroxyphthalic acid. cdnsciencepub.comresearchgate.net The stereochemistry of the resulting epoxide is influenced by the steric environment of the double bond. For instance, epoxidation of estr-5(10)-ene-3,17-dione (B164560) yields the 5β,10β-epoxide as the major product. researchgate.net

These epoxides are versatile intermediates that can be opened under acidic or basic conditions to introduce hydroxyl groups. For example, heating the epoxide mixture in anhydrous acetic acid can lead to the formation of dihydroxy derivatives. researchgate.net Oxidative cleavage of double bonds, for instance through ozonolysis, is another powerful tool for modifying the steroid skeleton. scirp.org

| Precursor | Reagent | Product | Reference |

| Pregna-4,9(11)-diene-3,20-dione | m-Chloroperoxybenzoic acid | 9α,11α-Epoxypregn-4-ene-3,20-dione | cdnsciencepub.com |

| Estr-5(10)-ene-3,17-dione | Peroxyphthalic acid | 5β,10β-epoxide (major) | researchgate.net |

| 9(11)-ene derivative | Ozonolysis (reductive work-up) | Cleaved product | scirp.org |

| 3β-hydroxypregn-5-en-20-one | Jones Reagent | Dione derivative | thieme-connect.de |

Synthesis of Analogs and Research Bioconjugates

This compound and its derivatives serve as scaffolds for the synthesis of a wide array of analogs and bioconjugates for research purposes. These modifications are often aimed at developing targeted therapies or imaging agents.

For example, estradiol hybrids with substituents at various positions have been synthesized to explore their binding affinity to estrogen receptors (ER). nih.gov The synthesis of bioconjugates, such as a steroidal anti-estrogen linked to doxorubicin, has been investigated as a strategy to target ER-positive breast cancer cells. nih.gov

The modular synthesis of these complex molecules often involves the independent preparation of the steroid precursor and the imaging or therapeutic moiety, followed by a ligation step, such as a "click" reaction. nih.govgoogle.com This approach allows for the efficient generation of a library of compounds for biological evaluation.

Aromatization and Dehydroaromatization Pathways of Estradiene Derivatives

The aromatization of the A-ring of estradiene derivatives is a key transformation that leads to the formation of estrogenic compounds. This process can be achieved through various chemical methods. One reported method involves treating an 11β-(4-azido-triethylene glycoloxyphenyl)estradiene-dione with acetic anhydride (B1165640) and acetyl bromide. arkat-usa.org

Dehydroaromatization, the conversion of non-aromatic precursors to aromatic compounds, is a fundamental process in steroid chemistry. In the context of estra-5(10),9(11)-diene derivatives, this can involve the elimination of substituents and subsequent rearrangement of double bonds to form the stable aromatic A-ring. The development of efficient dehydroaromatization catalysts and methods is an active area of research. researchgate.net The oxidative aromatization of non-fluorescent dihydroacridine derivatives has been explored for creating fluorescent probes. nih.gov

| Precursor | Reagent/Condition | Product | Reference |

| 11β-(4-azido-triethylene glycoloxyphenyl)estradiene-dione | Acetic anhydride, Acetyl bromide | Aromatized A-ring derivative | arkat-usa.org |

| Propane/Butane | ZSM-5, bifunctional catalysts | Aromatics | researchgate.net |

| 9,10-Dihydroacridine derivatives | Peroxynitrite | Aromatized fluorescent product | nih.gov |

Analytical Methodologies for Characterization and Detection of Estra 5 10 ,9 11 Diene 3,17 Dione

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the intricate molecular structure of Estra-5(10),9(11)-diene-3,17-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectra are used to identify the chemical environment of the hydrogen atoms within the molecule. For instance, in a related compound, Estra-4,9(10)-diene-3,17-dione, a singlet signal at 5.70 ppm is characteristic of the olefinic proton at carbon 4. google.comgoogle.com The ¹³C NMR spectrum of Androsta-4,9(11)-diene-3,17-dione, a structurally similar steroid, reveals distinct signals for the two carbonyl carbons at 221.1 and 199.1 ppm, along with olefinic carbon signals at 169.1 ppm (C-5), 145.2 ppm (C-9), 124.2 ppm (C-4), and 118.1 ppm (C-11). derpharmachemica.com While specific NMR data for this compound is not extensively detailed in the provided results, the analysis of related structures highlights the power of NMR in steroid chemistry.

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Related Steroids

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment | Reference |

| Estra-4,9(10)-diene-3,17-dione | ¹H | 1.02 | s (3H) | google.comgoogle.com |

| 5.70 | s (1H) | google.comgoogle.com | ||

| Androsta-4,9(11)-diene-3,17-dione | ¹³C | 221.1 | C=O (C-17) | derpharmachemica.com |

| 199.1 | C=O (C-3) | derpharmachemica.com | ||

| 169.1 | C-5 | derpharmachemica.com | ||

| 145.2 | C-9 | derpharmachemica.com | ||

| 124.2 | C-4 | derpharmachemica.com | ||

| 118.1 | C-11 | derpharmachemica.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The characteristic absorption bands in the IR spectrum correspond to the vibrations of specific bonds within the molecule. For steroid molecules, the carbonyl (C=O) stretching vibrations are particularly prominent, typically appearing in the region of 1650-1750 cm⁻¹. The carbon-carbon double bond (C=C) stretching of the diene system would also produce characteristic signals. While a specific IR spectrum for this compound is not provided, general principles of IR spectroscopy for steroids apply. scispace.comresearchgate.net

Mass Spectrometry (MS, High-Resolution LC-MS, GC-MS) for Compound and Metabolite Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its metabolites. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition.

For the related compound, this compound 3-ethylene ketal, the molecular formula is C₂₀H₂₆O₃ with a molecular weight of 314.42 g/mol . lgcstandards.comsynthinkchemicals.com LC-ESI-ITFT (Liquid Chromatography-Electrospray Ionization-Ion Trap-Fourier Transform) mass spectrometry of this ketal derivative shows a precursor ion [M+H]⁺ at an m/z of 315.1955. massbank.jp The fragmentation of this ion provides structural information.

Table 2: High-Resolution Mass Spectrometry Data for this compound 3-Ethylene Ketal

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₃ | lgcstandards.comsynthinkchemicals.com |

| Molecular Weight | 314.42 | lgcstandards.comsynthinkchemicals.com |

| Precursor Ion [M+H]⁺ (m/z) | 315.1955 | massbank.jp |

| Base Peak (m/z) | 315.1949 | massbank.jp |

Chromatographic Separation Methods for Purity and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and its derivatives. Several sources indicate that the purity of this compound 3-ethylene ketal is determined to be greater than 98% by HPLC. calpaclab.comlaboratoriumdiscounter.nl A purity of over 95% is also reported for the non-ketalized form. lgcstandards.com This demonstrates the utility of HPLC in quality control.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions that produce this compound. researchgate.netscholaris.ca For instance, in the synthesis of Estra-4,9(10)-diene-3,17-dione from this compound, silica (B1680970) gel TLC is used to confirm the clean conversion to the product. google.com

In the analysis of the related this compound 3-ethylene ketal, TLC was performed on silica gel (SiO₂) with a mobile phase of dichloromethane (B109758) and methanol (B129727) (9:0.5). lgcstandards.com The resulting retardation factor (Rf) was 0.75, and visualization was achieved using UV light, anisaldehyde-molybdophosphoric acid-sulfuric acid (AMCS), and potassium permanganate (B83412) (KMnO₄) stains. lgcstandards.com

Table 3: TLC Parameters for this compound 3-Ethylene Ketal

| Parameter | Details | Reference |

| Stationary Phase | Silica Gel (SiO₂) | lgcstandards.com |

| Mobile Phase | Dichloromethane : Methanol (9 : 0.5) | lgcstandards.com |

| Retardation Factor (Rf) | 0.75 | lgcstandards.com |

| Visualization | UV, AMCS, KMnO₄ | lgcstandards.com |

Integrated Structural Elucidation Strategies for Novel Derivatives and Metabolites

The identification and structural characterization of novel derivatives and metabolites of this compound are critical for understanding its biotransformation and for the development of new related compounds. An integrated approach, combining various analytical techniques, is essential for unambiguous structure elucidation. This typically involves a combination of high-resolution mass spectrometry (HRMS) for accurate mass determination and fragmentation analysis, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural information.

The metabolism of steroids structurally related to this compound, such as estra-4,9-diene-3,17-dione (B195082), has been investigated, providing insights into potential metabolic pathways. These studies indicate that hydroxylation and reduction are common metabolic transformations. researchgate.net For instance, the in vitro metabolism of estra-4,9-diene-3,17-dione has been shown to produce various hydroxylated and reduced metabolites. researchgate.net

Similarly, phototransformation studies of related compounds like trenbolone (B1683226) acetate (B1210297) metabolites have identified a range of hydroxylated products through the use of Liquid Chromatography-High-Resolution Mass Spectrometry/Mass Spectrometry (LC-HRMS/MS) and NMR analysis. acs.org These studies confirmed the formation of monohydroxy, dihydroxy, and even trihydroxy species. acs.org

The following table summarizes the types of metabolites that could be anticipated for this compound based on studies of structurally similar compounds.

Table 1: Potential Metabolites of this compound

| Metabolic Transformation | Potential Metabolite Structure | Analytical Approach for Identification |

|---|---|---|

| Reduction | 17-hydroxy-estra-5(10),9(11)-dien-3-one | LC-HRMS, GC-MS |

| Hydroxylation | Hydroxylated derivatives at various positions | LC-HRMS/MS for localization of the hydroxyl group |

| Reduction and Hydroxylation | Hydroxy-reduced derivatives | Combination of MS and NMR for full characterization |

| Epoxidation | Epoxides at the double bonds | NMR spectroscopy |

The structural elucidation process for a novel derivative or metabolite typically follows a systematic approach. Initially, LC-HRMS is employed to determine the elemental composition of the unknown compound from its accurate mass. The fragmentation pattern observed in the MS/MS spectrum provides initial clues about the structure and the location of functional groups.

For a definitive structural confirmation, isolation of the compound of interest is often necessary, followed by one- and two-dimensional NMR experiments. For example, in the synthesis of related steroid structures, NMR spectroscopy (specifically 1H NMR) has been used to identify the resulting products. google.com

The following table outlines an integrated strategy for the structural elucidation of a hypothetical novel hydroxylated metabolite of this compound.

Table 2: Integrated Strategy for Structural Elucidation of a Novel Hydroxylated Metabolite

| Analytical Technique | Information Obtained | Example Application |

|---|---|---|

| LC-HRMS | High-resolution mass and elemental composition. | Detection of a metabolite with an m/z value corresponding to the addition of an oxygen atom to the parent compound. |

| LC-HRMS/MS | Fragmentation pattern to identify the core structure and potential location of the modification. | Comparison of the fragmentation pattern of the metabolite with that of the parent compound to pinpoint the likely site of hydroxylation. |

| Isolation | Purification of the metabolite for further analysis. | High-Performance Liquid Chromatography (HPLC) is often used for isolation. acs.org |

| 1D NMR (¹H, ¹³C) | Information on the chemical environment of protons and carbons. | Chemical shifts can indicate the presence of hydroxyl groups and changes in the steroid backbone. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons. | Used to definitively establish the position of the new hydroxyl group on the steroid skeleton. |

This integrated approach, leveraging the strengths of both mass spectrometry and NMR spectroscopy, is indispensable for the unambiguous structural characterization of novel derivatives and metabolites of this compound.

Role of Estra 5 10 ,9 11 Diene 3,17 Dione in the Academic Synthesis of Pharmaceutically Relevant Steroids

Intermediate in the Synthesis of Progestins (e.g., Dienogest)

Estra-5(10),9(11)-diene-3,17-dione, particularly in its protected form, is a fundamental building block in the synthesis of the progestin Dienogest. Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.

In a common synthetic route, the process begins with a related compound, estra-4,9-diene-3,17-dione (B195082) (I). google.com The first critical step involves the protection of the 3-keto group to prevent its participation in subsequent reactions. This is typically achieved by forming a ketal, which shifts the double bond from the C4-C5 position to the C5-C10 position, yielding an this compound ketal derivative (II). google.com For instance, reacting the starting material with 2,2-dimethyl-1,3-propanediol results in the formation of this compound-3,3-(2,2-dimethylpropylene) ketal. google.com

This intermediate (II) then undergoes a series of transformations at the 17-position. These steps include epoxidation of the 17-keto group, followed by a cyanomethylation reaction where the epoxide ring is opened with a cyanide source to introduce the characteristic 17α-cyanomethyl and 17β-hydroxy groups. google.com The final step is the deprotection of the 3-ketal, which re-establishes the conjugated enone system, yielding Dienogest. google.com The presence of this compound derivatives as impurities in final Dienogest products further underscores their role in the synthetic pathway. simsonpharma.compharmaffiliates.com

Table 1: Key Intermediates in Dienogest Synthesis from Estra-4,9-diene-3,17-dione

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| Estra-4,9-diene-3,17-dione | C₁₈H₂₂O₂ | Starting Material |

| This compound-3,3-(2,2-dimethylpropylene) ketal | C₂₃H₃₂O₃ | Protected Intermediate |

Precursor for Antiprogestational and Antiglucocorticoid Agents (e.g., Mifepristone)

This compound is a well-established precursor in the synthesis of Mifepristone (RU-486), a compound with potent antiprogestational and antiglucocorticoid properties. newdrugapprovals.orgscbt.com Mifepristone is used for medical termination of pregnancy and has been investigated for treating Cushing's syndrome. newdrugapprovals.org

The synthesis of Mifepristone and its analogues often commences with a protected version of this compound, such as the 3-ethylene ketal [this compound, cyclic 3-(1,2-ethanediyl acetal)]. newdrugapprovals.orggoogle.comcymitquimica.com This protection strategy is crucial for directing the subsequent chemical modifications to the desired positions on the steroid nucleus.

A general synthetic procedure involves several key steps:

Epoxidation: The 5(10)-double bond of the protected diene is epoxidized. nih.gov

Grignard Addition: A Grignard reagent, specifically 4-(N,N-dimethylamino)phenyl magnesium bromide, is added, which opens the epoxide ring and introduces the bulky dimethylaminophenyl group at the 11β-position. google.comnih.gov This substituent is critical for the compound's antagonist activity.

Alkynylation: The 17-keto group is reacted with a suitable alkynylating agent to install the 17α-propynyl side chain. newdrugapprovals.org

Hydrolysis/Deprotection: The protecting ketal group at the C-3 position is removed under acidic conditions, which also facilitates dehydration to regenerate the Δ⁴ and Δ⁹ double bonds, yielding the final Mifepristone structure. newdrugapprovals.orgnih.gov

The versatility of the estra-5(10),9(11)-diene core has also been exploited in the synthesis of novel Mifepristone analogues, aiming to enhance antiviral or antiprogestational activity while potentially reducing other hormonal effects. nih.govresearchgate.net

Role in the Synthesis of Anabolic-Androgenic Steroids (e.g., Trenbolone) for Research Purposes

In the context of research, the estra-5(10),9(11)-diene framework is instrumental in the synthesis of potent anabolic-androgenic steroids like Trenbolone (B1683226). Trenbolone (17β-hydroxy-estra-4,9,11-trien-3-one) is a powerful anabolic steroid. Synthetic routes to Trenbolone and its esters, such as Trenbolone Acetate (B1210297), often proceed through intermediates derived from estra-4,9-diene-3,17-dione. researchgate.netevitachem.com

A common academic synthesis involves the following transformations:

Protection: Estra-4,9-diene-3,17-dione is treated with methanol (B129727) in the presence of an acid catalyst to form 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one. researchgate.netevitachem.com This step protects the 3-keto group and shifts the double bond, creating the key estra-5(10),9(11)-diene intermediate.

Reduction: The 17-keto group of this intermediate is then selectively reduced, for example with potassium borohydride, to a 17β-hydroxyl group. researchgate.net

Hydrolysis: The protective methoxy (B1213986) groups at C-3 are removed by acid hydrolysis, regenerating the 3-keto group and yielding 17β-hydroxy-estra-5(10),9(11)-dien-3-one. researchgate.net

Dehydrogenation: The final step involves dehydrogenation, often using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to introduce a third double bond at the C11-C12 position, creating the conjugated triene system characteristic of Trenbolone. researchgate.netgoogle.com

This synthetic pathway highlights how the estra-5(10),9(11)-diene structure serves as a critical, albeit transient, intermediate that facilitates the sequential modification of the steroid core to achieve the desired final product for research applications. researchgate.netgoogle.com

Utility in the Development of Other Steroid Hormone Derivatives for Research

The chemical reactivity of this compound and its derivatives makes them valuable starting materials for a wide range of other steroid hormone derivatives for research purposes. ontosight.aichemimpex.com Its structure is a gateway to various classes of steroids, including estrogens, progestins, and their antagonists.

Key research applications include:

Estradiol (B170435) Analogues: The protected ketal of this compound has been used to synthesize novel estradiol analogues. For example, epoxidation followed by a copper-catalyzed Grignard addition can introduce various substituents at the 11β-position. nih.govnih.gov Subsequent aromatization of the A-ring leads to new estrogen receptor agonists and antagonists, which are valuable tools for studying estrogen-dependent processes and diseases. nih.gov

Hybrid Molecules: The compound has served as the steroidal backbone for creating hybrid molecules. In one study, it was the starting point for a steroidal antiestrogen-mitomycin C hybrid, linking a hormonally active moiety with a cytotoxic agent. nih.gov

Other Progestins: Beyond Dienogest, the intermediate is relevant to the synthesis of other progestins like 3-keto-desogestrel and has been implicated as a precursor in synthetic routes to Ulipristal Acetate, another important selective progesterone (B1679170) receptor modulator. chemicalbook.comresearchgate.net

The ability to selectively manipulate the functional groups and double bonds of the estra-5(10),9(11)-diene core allows researchers to generate a diverse library of novel steroid derivatives for exploring structure-activity relationships and developing new therapeutic leads. chemimpex.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name/Systematic Name | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | (8S,13S,14S)-13-Methyl-1,4,6,7,8,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione | 2503-06-2 | C₁₈H₂₂O₂ |

| Dienogest | (17R)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile | 65928-58-7 | C₂₀H₂₅NO₂ |

| Mifepristone | (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one | 84371-65-3 | C₂₉H₃₅NO₂ |

| Trenbolone | (17β)-17-Hydroxyestra-4,9,11-trien-3-one | 10161-33-8 | C₁₈H₂₂O₂ |

| Estra-4,9-diene-3,17-dione | (8S,13S,14S)-13-Methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | 5173-46-6 | C₁₈H₂₂O₂ |

| This compound, cyclic 3-(1,2-ethanediyl acetal) | (8S,13S,14S)-13-Methyl-1,4,6,7,8,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-3,2'- chemimpex.comCurrent time information in Bangalore, IN.dioxolan]-17(2H)-one | 5571-36-8 | C₂₀H₂₆O₃ |

| 17β-Hydroxy-estra-5(10),9(11)-dien-3-one | (8S,13S,14S,17S)-17-Hydroxy-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | 10109-77-0 | C₁₈H₂₄O₂ |

| Trenbolone Acetate | (17β)-17-(Acetyloxy)estra-4,9,11-trien-3-one | 10161-34-9 | C₂₀H₂₄O₃ |

| Ulipristal Acetate | (11β,17α)-17-Acetoxy-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione | 126784-99-4 | C₃₀H₃₇NO₄ |

| 3-Keto-desogestrel | (17α)-13-Ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one | 54024-22-5 | C₂₂H₂₈O₂ |

Future Directions in Estra 5 10 ,9 11 Diene 3,17 Dione Research

Advancements in Sustainable and Efficient Synthetic Routes for Estradiene Derivatives

The future of synthesizing estra-5(10),9(11)-diene-3,17-dione and related estradiene derivatives is increasingly geared towards green and efficient methodologies. Traditional multi-step syntheses in the pharmaceutical industry are often resource-intensive and generate significant waste. jocpr.com Consequently, there is a growing emphasis on developing sustainable chemical processes that prioritize waste minimization, atom economy, and the use of safer, renewable resources. jocpr.com Key areas of advancement will likely include the adoption of greener solvents, such as water or supercritical CO2, to replace hazardous organic solvents traditionally used in steroid synthesis. jocpr.com

Exploration of Novel Biotransformation Pathways and Enzymatic Synthesis

The exploration of biotransformation and enzymatic synthesis offers a promising and environmentally friendly alternative to traditional chemical synthesis for producing estradiene derivatives. preprints.org Biotransformation utilizes the catalytic power of enzymes from microorganisms or isolated sources to perform specific and selective modifications on a substrate, which can be difficult to achieve through conventional chemical methods. preprints.orgmdpi.com This approach is gaining significant attention for its high specificity, efficiency, and ability to conduct reactions under mild conditions. preprints.org

Future research will likely focus on identifying and engineering novel enzymes, such as cytochrome P450 monooxygenases and ketosteroid isomerases, for the targeted synthesis of this compound derivatives. rsc.org For example, specific enzymes have been shown to catalyze hydroxylations at various positions on the steroid nucleus, a key step in creating diverse and potentially bioactive steroid molecules. rsc.org The promiscuity of some enzymes, which allows them to act on a range of steroid substrates, opens up possibilities for generating libraries of novel compounds. rsc.org The integration of computational tools, such as predicted data mining approaches (PDMA), can accelerate the discovery of new biotransformation pathways by identifying potential enzyme-substrate pairs. preprints.org This synergy between biotechnology and computational science is expected to unlock new avenues for the sustainable production of complex steroid derivatives. preprints.orgepfl.ch

Development of Advanced Analytical Techniques for Comprehensive Characterization and Trace Analysis

The comprehensive characterization of this compound and its derivatives, especially at trace levels, necessitates the continuous development of advanced analytical techniques. semanticscholar.org The complexity of reaction mixtures and biological samples requires methods with high sensitivity and selectivity. americanpharmaceuticalreview.com While standard techniques like High-Performance Liquid Chromatography (HPLC) are widely used, future research will focus on overcoming their limitations when dealing with reactive or complex molecules. americanpharmaceuticalreview.com

Advanced hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are becoming indispensable for the detailed analysis of steroid profiles. mdpi.com For particularly complex mixtures, more sophisticated methods like comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation and identification capabilities. semanticscholar.org Furthermore, the development of novel sample preparation techniques is crucial to concentrate analytes and remove interfering substances from the matrix, which is essential for accurate quantification. mdpi.com For instances where trace-level detection of potentially reactive intermediates is required, derivatization strategies may be employed to stabilize the molecule and enhance its detectability. americanpharmaceuticalreview.com The application of these advanced analytical tools is vital for quality control in synthesis, metabolic studies, and ensuring the purity of these compounds for research purposes. researchgate.net

Computational Chemistry and Molecular Modeling of this compound Reactivity and Interactions in Research Contexts

Computational chemistry and molecular modeling have emerged as powerful tools for investigating the properties of steroid molecules like this compound at an atomic level. These in silico approaches provide insights that can be challenging to obtain through experimental methods alone. Future research will increasingly leverage these computational methods to predict the reactivity of this compound and to understand its interactions with biological macromolecules.

Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of this steroid within an enzyme's active site, helping to elucidate the mechanisms of biocatalytic transformations. This understanding is crucial for the rational design of enzymes with improved activity and selectivity for producing desired steroid derivatives. Furthermore, methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure and reaction mechanisms of the molecule, such as isomerization processes. researchgate.net By creating computational workflows, researchers can systematically screen for potential derivatives and predict their properties, guiding synthetic and biotransformation efforts toward the most promising candidates. epfl.ch This synergy between computational and experimental research is set to accelerate the discovery and development of novel estradiene derivatives with tailored functionalities.

Q & A

Q. What are the established synthetic routes for Estra-5(10),9(11)-diene-3,17-dione and its key intermediates?

The compound is synthesized via a multi-step process starting from 4-androstene-3,17-dione. Ethylene glycol is used to form the 3-ethylene ketal intermediate under acidic conditions, followed by microbial 11-hydroxylation, dehydration, and structural rearrangement . Key intermediates include cyclic 3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-diene-3,17-dione (CAS 5571-36-8), which is critical for derivatives like mifepristone .

Q. How is this compound characterized in terms of physicochemical properties?

- Melting Point : 152–154°C (for the 3-ethylene ketal derivative) .

- Solubility : Dissolves in oxygenated and chlorinated solvents (e.g., dichloromethane) but is insoluble in water .

- Purity : ≥98% (HPLC) for research-grade material .

- Molecular Formula : C₂₀H₂₆O₃ (for the 3-ethylene ketal derivative) .

Q. What are the primary pharmacological derivatives of this compound, and how are they structurally modified?

Derivatives include:

- Mifepristone : Introduces a dimethylamino phenyl group at C11 to enhance progesterone receptor antagonism .

- Ulipristal acetate : Adds a 17α-acetoxy group for selective progesterone receptor modulation . Structural modifications focus on C3 (ketal formation), C11 (functional group substitution), and C17 (esterification) to alter receptor binding and metabolic stability .

Advanced Research Questions

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- HPLC-MS/MS : Provides high sensitivity for detecting trace amounts in biological samples (e.g., plasma) .

- NMR Spectroscopy : Confirms structural integrity, particularly for ketal derivatives (e.g., ¹³C NMR to verify acetal formation at C3) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Q. How do regulatory classifications impact research on this compound?

this compound and its analogs are listed as controlled substances in multiple jurisdictions (e.g., Nebraska, Montana, Alabama) due to their role as steroid precursors . Researchers must:

- Obtain DEA Schedule III licenses for synthesis and handling.

- Document end-use applications to comply with anti-diversion policies .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of its derivatives?

- Variable Selection : Prioritize modifications at C3 (ketal vs. non-ketal) and C11 (substituent polarity) to assess receptor binding .

- Control Groups : Include unmodified estrane derivatives and receptor-specific agonists/antagonists.

- Data Interpretation : Use molecular docking simulations to correlate structural changes with binding affinity (e.g., ΔG calculations for progesterone receptor interactions) .

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies in reported melting points or solubility data?

Variations arise from differences in:

- Crystallization conditions : Solvent polarity and cooling rates affect polymorph formation .

- Purity thresholds : Commercial batches (e.g., 98% vs. 99%) may retain trace solvents altering physical properties . Resolution : Standardize purification protocols (e.g., recrystallization in ethyl acetate/hexane) and report batch-specific analytical certificates.

Q. What methodological pitfalls exist in synthesizing the 3-ethylene ketal derivative?

- Incomplete Acetal Formation : Residual hydroxyl groups at C3 reduce yield. Mitigate by optimizing reaction time (12–16 hr) and ethylene glycol stoichiometry (3:1 molar ratio) .

- Oxidative Degradation : The diene system (C5-C10 and C9-C11) is prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis .

Methodological Recommendations

- Synthesis : Use microbial hydroxylation (e.g., Rhizopus arrhizus) for stereospecific 11-hydroxylation .

- Data Reporting : Include raw NMR/HPLC-MS spectra in supplementary materials to enable reproducibility .

- Ethics Compliance : Submit research protocols to institutional review boards (IRBs) for studies involving controlled substances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.